4-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
4-Bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its bromine and sulfonamide functional groups, as well as its thiophene and phenyl rings
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets due to their versatile chemical structure . The presence of the sulfone group in the compound could act as an electron-output site due to its strong electron-withdrawing ability , which might influence its interaction with its targets.
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s predicted boiling point is 5661±500 °C, and its predicted density is 1380±006 g/cm3 . These properties might influence its bioavailability.
Result of Action
Based on the known biological activities of thiophene derivatives , it can be inferred that this compound might have potential therapeutic effects.
Action Environment
The chemical properties of the compound, such as its boiling point and density , might be influenced by environmental conditions such as temperature and pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a thiophene boronic acid with a bromobenzene derivative in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with lower oxidation states.
Substitution: Formation of various substituted phenyl and thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine and sulfonamide groups make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme activities and receptor-ligand interactions.
Medicine: In the medical field, this compound may have potential as a therapeutic agent. Its ability to modulate biological pathways can be explored for the development of new drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Comparison with Similar Compounds
4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but lacks the thiophene groups.
4-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Similar but with only one thiophene group.
4-Bromo-N-(2-hydroxy-2-(phenyl)ethyl)benzenesulfonamide: Similar but with a phenyl group instead of thiophene.
Uniqueness: The presence of two thiophene groups in 4-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide makes it unique compared to its analogs. This structural feature can enhance its reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S3/c17-12-5-7-13(8-6-12)24(20,21)18-11-16(19,14-3-1-9-22-14)15-4-2-10-23-15/h1-10,18-19H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGFHOLFYVEQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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